4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-7-4-5-8(2)10(6-7)11-9(3)15-12(13)14-11/h4-6H,1-3H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUTXEVRMPFGTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(SC(=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357085 | |
| Record name | 4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438220-19-0 | |
| Record name | 4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 438220-19-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dimethylphenyl isothiocyanate with α-bromoacetone under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₄N₂S
- Molecular Weight : 218.32 g/mol
- CAS Number : 438220-19-0
Antioxidant and Antimicrobial Activity
Recent studies have highlighted the potential of thiazole derivatives, including 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine, in exhibiting antioxidant and antimicrobial properties. For instance, compounds derived from thiazole structures have shown promising results against various bacterial strains.
Case Study : A derivative of thiazole was synthesized and evaluated for its xanthine oxidase inhibitory activity, which is crucial in treating conditions like gout. The compound demonstrated significant inhibition compared to standard drugs like febuxostat, with IC50 values indicating potent activity .
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| This compound | 9.9 | Xanthine oxidase inhibitor |
| Febuxostat | 8.1 | Xanthine oxidase inhibitor |
Anti-inflammatory Properties
Thiazole derivatives have also been investigated for their anti-inflammatory properties. Some studies suggest that these compounds can modulate inflammatory pathways, making them candidates for developing new anti-inflammatory drugs.
Agricultural Applications
The compound's structure suggests potential use in agrochemicals. Thiazole derivatives are known for their fungicidal properties, which can be harnessed to develop new agricultural products that combat plant diseases.
Case Study : Research on related thiazole compounds has shown effectiveness against fungal pathogens affecting crops. This could lead to the development of new fungicides that are less toxic to humans and the environment compared to traditional agents .
Materials Science Applications
In materials science, thiazole compounds are being explored for their electronic properties. Their ability to form stable structures makes them suitable for applications in organic electronics and photonic devices.
Case Study : Thiazole-based polymers have been synthesized and tested for their conductivity and optical properties. These materials could be used in developing organic light-emitting diodes (OLEDs) or photovoltaic cells .
Safety and Toxicity Considerations
While exploring the applications of this compound, it is essential to consider its safety profile. The compound is classified as harmful if swallowed or upon skin contact. Proper safety measures should be taken when handling this substance in laboratory or industrial settings .
Mechanism of Action
The mechanism by which 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Structural Analogs with Varied Phenyl Substituents
The positional isomerism and substituent effects on the phenyl ring significantly influence the physicochemical and biological properties of thiazol-2-amine derivatives. Key analogs include:
Key Observations :
- Substituent Position : The 2,5-dimethylphenyl group in the target compound provides a distinct steric and electronic profile compared to 2,4- or 3,4-dimethylphenyl analogs. For instance, the 2,4-dimethylphenyl isomer (QZ-9536) may exhibit altered binding interactions due to closer proximity of methyl groups .
Functional Group Modifications on the Thiazole Core
Modifications to the thiazole ring or its substituents further diversify properties:
Key Observations :
- Trifluoromethyl Groups : The introduction of trifluoromethyl groups (as in the ethyl carboxylate derivative) increases metabolic stability and membrane permeability, making such analogs suitable for pesticidal applications .
- Conjugated Systems : Extending π-conjugation (e.g., with pyrimidine) may improve electronic properties for materials science or imaging applications .
Biological Activity
4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine, also known by its CAS number 438220-19-0, is a thiazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of thiazoles known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article explores the biological activity of this compound, supported by relevant research findings and data tables.
- Molecular Formula : C₁₂H₁₄N₂S
- Molecular Weight : 218.32 g/mol
- Structure : The compound features a thiazole ring with a dimethylphenyl substituent which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that this compound demonstrates activity against various pathogens.
| Pathogen | Activity Level | Reference |
|---|---|---|
| Mycobacterium tuberculosis | Sub-micromolar MIC | |
| Staphylococcus aureus | Effective against resistant strains | |
| Candida species | Broad-spectrum antifungal activity |
The compound's efficacy against Mycobacterium tuberculosis was particularly notable, with minimum inhibitory concentrations (MICs) achieved in the sub-micromolar range. This suggests potential as a novel anti-tubercular agent.
Anticancer Activity
Thiazole derivatives are also recognized for their anticancer potential. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines.
The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring and substituents on the phenyl group significantly influence cytotoxicity. For instance, the presence of electron-donating groups on the phenyl ring enhances activity against cancer cells.
Case Studies
- Study on Antitubercular Activity : A study synthesized various thiazole derivatives and tested them against Mycobacterium tuberculosis. The results indicated that certain modifications at the C-2 and C-4 positions of the thiazole core were critical for enhancing activity against this pathogen .
- Anticancer Efficacy Evaluation : Another investigation focused on evaluating the cytotoxic effects of thiazole derivatives on multiple cancer cell lines. The study highlighted that compounds with specific substitutions exhibited significantly lower IC₅₀ values compared to standard chemotherapeutics .
Q & A
Q. How are green chemistry principles applied to improve synthesis sustainability?
- Methodological Answer :
- Solvent-free synthesis : Mechanochemical grinding of thiourea and α-haloketones in a ball mill reduces waste. Yields improve from 65% to 82% compared to traditional methods .
- Catalyst recycling : Immobilize ZnCl₂ on mesoporous silica (SBA-15) for reuse in 5 cycles without activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
